molecular formula C12H12N2O6 B5070344 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione

1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B5070344
M. Wt: 280.23 g/mol
InChI Key: KIPIWXOBXAXSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

The synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione typically involves the nitration of 1,4-dimethoxybenzene to produce 1,4-dimethoxy-2,5-dinitrobenzene. This intermediate is then subjected to nucleophilic aromatic substitution with pyrrolidine under reflux conditions. The reaction yields this compound in high purity and yield .

Chemical Reactions Analysis

1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group on the aromatic ring makes it susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.

Common reagents used in these reactions include piperidine, pyrrolidine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with molecular targets through its nitro and methoxy groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The methoxy groups can participate in hydrogen bonding and other interactions that influence the compound’s binding to its targets .

Comparison with Similar Compounds

1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6/c1-19-9-6-8(14(17)18)10(20-2)5-7(9)13-11(15)3-4-12(13)16/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPIWXOBXAXSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N2C(=O)CCC2=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.